3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thieno and triazinone moieties in its structure contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d][1,2,3]triazin-4(3H)-one core: This can be achieved by cyclization of appropriate thiophene derivatives with triazine precursors under acidic or basic conditions.
Introduction of the piperidinyl group: This step involves the nucleophilic substitution of a suitable piperidine derivative onto the thieno[3,2-d][1,2,3]triazin-4(3H)-one core.
Attachment of the 3,4-dichlorobenzoyl group: This final step typically involves acylation reactions using 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or benzoyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Triazine Derivatives: Compounds with triazine moieties that have diverse applications in medicinal chemistry.
Uniqueness
3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to the combination of thieno, triazinone, and piperidinyl moieties, which confer distinct chemical properties and potential therapeutic benefits not commonly found in other similar compounds.
Properties
IUPAC Name |
3-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c18-12-2-1-10(9-13(12)19)16(24)22-6-3-11(4-7-22)23-17(25)15-14(20-21-23)5-8-26-15/h1-2,5,8-9,11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEOXANDXZWSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.